molecular formula C20H26ClNO B1454156 3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220032-15-4

3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No. B1454156
M. Wt: 331.9 g/mol
InChI Key: BLMHIVMWHWMQAM-UHFFFAOYSA-N
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Description

This compound, also known as 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride, has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . Its IUPAC name is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .


Molecular Structure Analysis

The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.94 . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Crystal Structure and Conformation

The study of pyrrolidine derivatives reveals insights into their crystal structure and conformation. For instance, the crystal structure determination of certain pyrrolidine compounds has established the absolute configuration of the N-phenylethyl chain, showing that the pyrrolidine ring adopts an envelope conformation with specific groups in pseudo-axial and pseudo-equatorial positions (Chiaroni, Riche, & Nicole, 1995).

Synthesis and Chemical Reactions

The synthesis of pyrrolidines and their involvement in chemical reactions have been extensively studied. For example, polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide demonstrate the potential to produce pyrrolidine derivatives under mild conditions, highlighting their importance in medicinal chemistry and industry for applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Biological Effects and Applications

Pyrrolidine derivatives exhibit significant biological effects, including the inhibition of alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells. New substituted pyrrolidine-3,4-diol derivatives, for instance, have shown potent and selective inhibition properties against jack bean alpha-mannosidase. Modifications to these compounds to improve their bioavailability have demonstrated increased growth inhibitory properties for human tumor cells, suggesting potential applications in cancer treatment (Fiaux et al., 2005).

Advanced Materials and Catalysis

Research on pyrrolidine derivatives also extends into the field of materials science and catalysis. For example, the synthesis of novel organic-soluble polyamide-imides bearing flexible ether and sulfide links, alongside electron-withdrawing trifluoromethyl groups, showcases the versatility of pyrrolidine derivatives. These materials possess outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for various industrial applications (Shockravi et al., 2009).

Safety And Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-20(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)22-15-16-12-13-21-14-16;/h3-11,16,21H,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMHIVMWHWMQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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